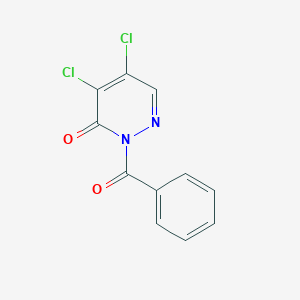

2-Benzoyl-4,5-dichloropyridazin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

155164-66-2 |

|---|---|

Molecular Formula |

C11H6Cl2N2O2 |

Molecular Weight |

269.08 g/mol |

IUPAC Name |

2-benzoyl-4,5-dichloropyridazin-3-one |

InChI |

InChI=1S/C11H6Cl2N2O2/c12-8-6-14-15(11(17)9(8)13)10(16)7-4-2-1-3-5-7/h1-6H |

InChI Key |

LEZZYGSJVQZXAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |

Other CAS No. |

155164-66-2 |

Synonyms |

2-benzoyl-4,5-dichloro-pyridazin-3-one |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzoyl 4,5 Dichloropyridazin 3 One and Precursors

Synthesis of 4,5-Dichloropyridazin-3(2H)-one: Key Intermediate for 2-Benzoyl-4,5-dichloropyridazin-3-one

The synthesis of 4,5-Dichloropyridazin-3(2H)-one is a critical first step, as it provides the foundational scaffold for producing the title compound. The primary methods for its preparation involve condensation reactions, though alternative strategies for constructing the pyridazinone ring system exist.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most common and direct route to 4,5-Dichloropyridazin-3(2H)-one involves the cyclocondensation of mucochloric acid with a hydrazine source. This reaction efficiently forms the six-membered pyridazinone ring.

One established method involves reacting mucochloric acid with hydrazine sulfate (B86663) in the presence of sodium acetate (B1210297) and water. The mixture is heated, and upon cooling, the product crystallizes and can be collected by filtration. prepchem.com Another variation employs the reaction of mucochloric acid with a substituted hydrazine, such as p-methylphenyl hydrazine, in dilute sulfuric acid under reflux conditions. cbijournal.com This latter approach leads to an N-substituted pyridazinone, demonstrating the versatility of the condensation reaction for generating a range of derivatives.

The reaction with hydrazine hydrate (B1144303) has also been explored, not just for synthesis but for subsequent transformations. Treating 2-(un)substituted-4,5-dichloropyridazin-3-ones with hydrazine hydrate in refluxing ethanol (B145695) can lead to a novel and efficient amination at the 4-position, with 4-chloro-5-hydrazinopyridazin-3-one proposed as a key intermediate. oup.com

Table 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one via Condensation

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Mucochloric acid | Hydrazine sulfate | Sodium acetate, Water, 80-100°C | 4,5-dichloro-3-pyridazone | ~77% | prepchem.com |

Alternative Preparative Routes for Dichloropyridazinone Ring System

Beyond the direct condensation of mucochloric acid, other strategies have been developed for constructing fused pyridazinone skeletons, which represent alternative pathways to related ring systems. One such approach begins with methyl 2-(2-methoxy-2-oxoethyl)-benzoate. metu.edu.tr The methylene (B1212753) group in this starting material is oxidized to the corresponding ketoester. metu.edu.tr Subsequent reaction with hydrazine derivatives yields hydrazones, which can then undergo intramolecular cyclization in the presence of thionyl chloride to form a fused pyridazinone skeleton. metu.edu.tr While this specific example leads to a phthalazinone (a benzo-fused pyridazinone), the fundamental strategy of intramolecular cyclization of a suitably functionalized precursor represents a valid alternative to the more common intermolecular condensation routes for accessing the core pyridazinone ring. metu.edu.tr

Direct Synthesis and Derivatization of this compound

The introduction of a benzoyl group onto the nitrogen atom at position 2 of the pyridazinone ring is a key derivatization step. This can be achieved through specific benzoylation protocols.

Acylation Reactions Utilizing 2-Acyl-4,5-dichloropyridazin-3(2H)-ones as Acyl Transfer Agents

Information regarding the specific use of 2-Acyl-4,5-dichloropyridazin-3(2H)-ones as acyl transfer agents is not extensively detailed in the provided search results. However, the general reactivity of N-acyl heterocycles as acylating agents is a known principle in organic chemistry. The stability of the resulting pyridazinone anion would be the driving force for such a transfer.

Specific Benzoylation Protocols for the Pyridazinone Nitrogen

The functionalization of the N-H group in 4,5-dichloropyridazin-3(2H)-one allows for the introduction of various substituents. While a specific protocol for the benzoylation of 4,5-dichloropyridazin-3(2H)-one was not found in the search results, general methods for N-acylation of lactams and related heterocycles are well-established. These typically involve reacting the N-H of the pyridazinone with benzoyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The choice of solvent and base is crucial to optimize the reaction conditions.

Chemical Reactivity and Functionalization of this compound

The chemical reactivity of the this compound ring is dominated by the two chlorine atoms, which are susceptible to nucleophilic substitution. The electron-withdrawing nature of the N-benzoyl group is expected to influence the reactivity of the ring system.

The chlorine atoms at the C4 and C5 positions are reactive sites for nucleophilic substitution. Studies on related N-substituted dichloropyridazinones, such as 2-cyano-4,5-dichloropyridazin-3(2H)-one, demonstrate that reactions with various nucleophiles (e.g., thiols, phenols, amines, azide) can occur. researchgate.net The regioselectivity of these substitutions—whether the nucleophile attacks the C4 or C5 position—is influenced by the nature of the substituent at the N2 position and the reaction conditions, including the solvent. researchgate.net For instance, in the reaction of the 2-cyano derivative, substitution at the C5 position is often the main outcome. researchgate.net

Other functionalizations of the 4,5-dichloropyridazin-3(2H)-one core have been reported, such as nitration at the C6 position using potassium nitrate (B79036) and sulfuric acid. researchgate.net This introduces further handles for chemical modification. The reactivity of N-substituted derivatives, like 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one, with phenols has also been investigated, leading to the formation of diphenoxy derivatives. researchgate.net These studies collectively indicate that the dichloropyridazinone ring is a versatile scaffold for creating a diverse library of compounds through functionalization at its various reactive sites.

Table 2: Reactivity of the Dichloropyridazinone Ring

| Substrate | Reagent/Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 4,5-Dichloropyridazin-3(2H)-one | KNO₃, H₂SO₄ | Electrophilic Nitration | 4,5-Dichloro-6-nitropyridazin-3(2H)-one | researchgate.net |

| 2-Cyano-4,5-dichloropyridazin-3(2H)-one | 2-Mercaptopyrimidine | Nucleophilic Substitution | 2-Cyano-4-chloro-5-(pyrimidin-2-ylthio)pyridazin-3(2H)-one | researchgate.net |

| 2-Cyano-4,5-dichloropyridazin-3(2H)-one | Phenol | Nucleophilic Substitution | 4-Chloro-2-cyano-5-phenoxypyridazin-3(2H)-one | researchgate.net |

Nucleophilic Substitution Reactions and Kinetic Investigations (e.g., Aminolysis)

The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are susceptible to nucleophilic attack. The regiochemistry of these substitution reactions is influenced by the nature of the substituent at the N-2 position, the nucleophile, and the solvent polarity. For instance, in the related compound 2-cyano-4,5-dichloropyridazin-3(2H)-one, reactions with various nucleophiles showed that the product distribution between 4-substituted and 5-substituted isomers is highly dependent on the solvent's polarity. researchgate.net Generally, less polar solvents favor substitution at the C-5 position, while more polar solvents tend to yield the C-4 substituted product as the major isomer. researchgate.net

Aminolysis, the reaction with amines, is a common nucleophilic substitution performed on this scaffold. The synthesis of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives was achieved by reacting the corresponding dichloropyridazinone with various amines in acetonitrile (B52724) using cesium carbonate as a base. cbijournal.com The reaction proceeds via nucleophilic displacement of one of the chlorine atoms by the amine. Kinetic studies on similar heterocyclic systems, such as 2-chloropyrimidine, show that these reactions are typically second order, being first order in both the substrate and the nucleophile. zenodo.org The presence of multiple nitrogen atoms in the heterocyclic ring facilitates the displacement of halogens. zenodo.org

The reaction of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one with phenols has also been investigated, demonstrating that phenoxy derivatives can be synthesized selectively under optimized conditions, with the product distributions being dependent on the base and solvent used. researchgate.net

| Nucleophile | Solvent | Solvent Polarity | Major Product | Yield of Major Product (%) |

|---|---|---|---|---|

| 2-Mercaptopyrimidine | Toluene | 2.4 | 5-substituted | 94 |

| 2-Mercaptopyrimidine | Acetonitrile | 6.2 | 4-substituted | 66 |

| Phenol | Toluene | 2.4 | 5-substituted | 80 |

| Aniline (B41778) | Toluene | 2.4 | 5-substituted | 72 |

| Aniline | Acetonitrile | 6.2 | 4-substituted | 61 |

Esterification and Other Derivatization Strategies

Interestingly, 2-acyl-4,5-dichloropyridazin-3(2H)-ones, including the 2-benzoyl derivative, can act as efficient and atom-economical acylating agents for the esterification of alcohols. researchgate.netkoreascience.kr This transformation can be carried out under various conditions, including catalyst-free microwave irradiation or Friedel-Crafts conditions using AlCl₃ in tetrahydrofuran. researchgate.net Both aliphatic and aromatic alcohols can be converted to their corresponding esters in moderate to excellent yields. researchgate.netkoreascience.kr This method is notable for being rapid and environmentally friendly, especially under solvent-free microwave conditions. koreascience.kr

Beyond esterification, derivatization strategies for compounds with similar functional groups often involve introducing a "tag" to the molecule to enhance its analytical properties for techniques like HPLC. libretexts.orgnih.gov For the pyridazinone core, derivatization could target the carbonyl group or involve modification of substituents introduced via nucleophilic substitution. Common derivatization methods include silylation, acylation, and alkylation, which can increase volatility and thermal stability for gas chromatography analysis. libretexts.org

| Acylating Agent | Alcohol | Conditions | Yield (%) |

|---|---|---|---|

| 2-Acetyl-4,5-dichloropyridazin-3(2H)-one | Phenol | Solvent-free, 150 °C | 76 |

| 2-Heptanoyl-4,5-dichlopyridazin-3(2H)-one | Benzyl alcohol | Solvent-free, 100 °C, Microwave | 94 |

| 2-Benzoyl-4,5-dichloropyridazin-3(2H)-one | Ethanol | AlCl₃, THF, Room Temp. | 85 |

| 2-Benzoyl-4,5-dichloropyridazin-3(2H)-one | Phenol | AlCl₃, THF, Room Temp. | 92 |

| 2-(4-Chlorobenzoyl)-4,5-dichloropyridazin-3(2H)-one | Methanol | AlCl₃, THF, Room Temp. | 94 |

Halogen-Exchange Reactions and Further Regioselective Functionalization

Halogen-exchange reactions, such as the Finkelstein reaction, provide a pathway to modify the reactivity of the pyridazinone scaffold. wikipedia.org This type of Sₙ2 reaction allows for the substitution of one halogen for another, for instance, replacing a chlorine atom with a more reactive iodine or bromine atom, which can be advantageous for subsequent cross-coupling reactions. wikipedia.org These reactions are typically driven to completion by exploiting the differential solubility of the resulting halide salts. wikipedia.org The use of catalysts like quaternary ammonium (B1175870) salts or metal complexes can also facilitate these exchanges on haloaromatic compounds. google.comfrontiersin.org

The regioselective functionalization of the dichloropyridazinone core is a key challenge. The ability to selectively modify one of the C4 or C5 positions is crucial for building molecular complexity. Studies on related dichlorinated heterocyclic systems have shown that regioselectivity can be controlled through various strategies, including directed metalation and halogen–metal exchange reactions. epfl.chmdpi.com The choice of organometallic reagent and reaction conditions can dictate which halogen is preferentially exchanged, allowing for subsequent trapping with an electrophile at a specific position. mdpi.com The development of methods for the site-selective functionalization of heterocycles like quinolines via transition metal-catalyzed C-H activation also provides a conceptual basis for potential future derivatizations of the pyridazinone ring itself. mdpi.comnih.gov

Scaffold Modifications and Annulated Systems Derived from this compound Analogs

The reactive chlorine atoms on the pyridazinone ring are ideal handles for advanced scaffold modifications using modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures and fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck-Type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most efficient methods for preparing biaryl structures and other π-conjugated systems. mdpi.commdpi.comnih.gov The electron-deficient nature of the pyridazine (B1198779) ring facilitates the initial oxidative addition step of the palladium catalyst to the carbon-halogen bond, often without the need for highly specialized ligands. mdpi.com This makes 4,5-dichloropyridazinone derivatives excellent substrates for sequential or regioselective Suzuki couplings to introduce aryl, heteroaryl, or vinyl groups at the C4 and C5 positions. researchgate.netresearchgate.net

The Heck reaction offers another route for C-C bond formation, coupling the aryl halide with an alkene. masterorganicchemistry.com Both Suzuki and Heck reactions have been employed in tandem or sequential strategies to build complex structures, such as ladder-type conjugated polymers. mdpi.com The versatility of these reactions allows for the introduction of a wide variety of functional groups onto the pyridazinone core, significantly expanding the accessible chemical space.

| Reaction Type | Heterocyclic Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 3,6-Dibromopyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 3,6-Di(hetero)arylpyridazine | researchgate.net |

| Suzuki | 4-Bromo-2-chloro-5-iodopyridine | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Regioselectively arylated pyridine | mdpi.com |

| Suzuki | 3-Bromo-4-chloro-1,2,5-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-4-chloro-1,2,5-thiadiazole | researchgate.net |

| Heck | Aryl Halide | Alkene | Pd(OAc)₂ / Ligand | Styrenyl derivative | masterorganicchemistry.com |

| Hiyama | 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | Biphenyl derivative | nih.gov |

Formation of Fused Heterocyclic Systems (e.g., pyrrolo[3,4-d]pyridazinone, pyridazinoindoles)

The dichlorinated pyridazinone scaffold is an excellent starting point for the synthesis of annulated systems, where additional rings are fused to the pyridazinone core. A common strategy involves a two-step process: a regioselective nucleophilic substitution or cross-coupling reaction to introduce a functionalized side chain, followed by an intramolecular cyclization to form the new ring.

This approach has been used to synthesize various fused heterocycles. For example, pyrrolo[3,4-d]pyridazinones, which are of interest for their biological activities, can be prepared from pyridazinone precursors. nih.govmdpi.comnih.gov The synthesis might involve the reaction of a dichloropyridazinone with an appropriate amine, followed by cyclization. For instance, reaction with an amino acid ester could lead to an intermediate that, upon cyclization, forms the fused pyrrolone ring. Similarly, reaction with a suitably substituted aniline derivative, potentially introduced via a Buchwald-Hartwig amination or Suzuki coupling, could be followed by a Fischer indole (B1671886) synthesis or a palladium-catalyzed cyclization to yield pyridazinoindoles. The synthesis of various fused systems, such as imidazo[4,5-d]pyridazines and tetrazolo[1,5-a]pyridines, from functionalized pyridazine precursors highlights the versatility of this strategy. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Investigations of 2 Benzoyl 4,5 Dichloropyridazin 3 One and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) on Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the electronic structure and stability of pyridazinone derivatives. Studies on 4,5-dichloropyridazin-3(2H)-one, a core structure related to the title compound, have utilized the B3LYP/6-31G(d,p) level of theory to determine its molecular geometry. researchgate.net These calculations have been performed for both monomeric and dimeric forms of the molecule, with the optimized structures providing valuable insights into bond lengths and angles. researchgate.net The calculated bond parameters for the monomeric form of 4,5-dichloropyridazin-3(2H)-one show good agreement with experimental values obtained from crystallographic techniques. researchgate.net

Further computational analyses on related pyridazine (B1198779) derivatives have been conducted to understand their fundamental properties. mdpi.com DFT calculations are frequently used to optimize the geometry of these molecules in the gas phase. bhu.ac.in For instance, the geometry of various pyridazine derivatives has been optimized using the DFT/B3LYP method with the 6-311G(d,p) basis set. bhu.ac.in These optimized structures are crucial for subsequent calculations of other electronic properties.

Molecular Electrostatic Potential (MEP) maps are also generated through these quantum chemical methods to identify reactive sites within the molecule. For 4,5-dichloropyridazin-3(2H)-one, the MEP map indicates that the most negative regions are located on the oxygen atom of the carbonyl group and one of the nitrogen atoms of the pyridazinone ring, suggesting these as likely sites for electrophilic attack. researchgate.net The stability of molecules can also be inferred from intramolecular charge transfer interactions and electron density delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. rsc.org These computational approaches provide a detailed picture of the electronic landscape and inherent stability of the pyridazinone scaffold.

Table 1: Calculated Global Descriptor Parameters for Pyridazinone Analogs

| Parameter | Symbol | Formula | Significance |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |

| Global Softness | σ | 1/η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index | ψ | χ²/2η | Measures the electrophilic character of a molecule. |

This table is generated based on concepts described in the literature, which uses these parameters to estimate the chemical reactivity and kinetic stability of pyridazinone structures. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity and lower kinetic stability. mdpi.com

For 4,5-dichloropyridazin-3(2H)-one, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the energies of the HOMO and LUMO, and subsequently, the energy gap. researchgate.net This analysis helps in understanding the molecule's potential for undergoing chemical reactions. Similarly, FMO analysis of other pyridazine derivatives has been performed to estimate their chemical reactivity. mdpi.com These studies often involve calculating global descriptor parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ), which are derived from the HOMO and LUMO energies. researchgate.netmdpi.com

The distribution of the HOMO and LUMO across the molecular structure provides further clues about reactivity. For instance, in some triazolo-pyridine derivatives, the LUMO is primarily located on the triazolo-pyridine ring, while the HOMO is distributed across other parts of the molecule, including the benzene ring and a thioether group. researchgate.net This distribution suggests that an electronic transition would involve the movement of electrons from the benzene ring to the triazolo-pyridine ring. researchgate.net By analyzing the FMOs of 2-benzoyl-4,5-dichloropyridazin-3-one and its analogs, researchers can predict the most probable sites for nucleophilic and electrophilic attack, thereby guiding synthetic efforts and explaining observed reaction outcomes.

Table 2: Frontier Molecular Orbital (FMO) Data for a Representative Pyridazinone Analog

| Parameter | Value (eV) |

| EHOMO | -6.95 |

| ELUMO | -2.41 |

| Energy Gap (ΔE) | 4.54 |

This table is based on representative data for a pyridazinone analog, illustrating the typical values obtained from DFT calculations. mdpi.com The energy gap is a key indicator of chemical reactivity. mdpi.com

Conformational Analysis and Molecular Docking Studies of Related Pyridazinone Scaffolds

Conformational analysis and molecular docking are powerful computational techniques used to explore the three-dimensional structures of molecules and their interactions with biological targets. These methods are particularly valuable in drug discovery for predicting the binding modes of ligands within the active sites of proteins. Numerous studies have focused on the pyridazinone scaffold due to its presence in a wide range of biologically active compounds. mdpi.com

Molecular docking simulations have been employed to investigate the potential of pyridazinone derivatives as inhibitors of various enzymes. For example, docking studies of novel pyridazinone derivatives with Monoamine Oxidase B (MAO-B) have revealed key interactions responsible for their inhibitory activity. mdpi.com These studies showed that the pyridazinone ring can form hydrogen bonds with specific residues in the enzyme's active site, such as Y326, while other parts of the molecule engage in π-π stacking interactions with aromatic residues like Y398. mdpi.com Similarly, molecular docking has been used to identify pyridazinone-based compounds as potential inhibitors of Fatty Acid Binding Protein 4 (FABP4) and urokinase, providing insights into the plausible mechanisms of ligand-protein interactions. benthamscience.commdpi.com

Conformational analysis plays a crucial role in these studies, as the biological activity of a molecule can be highly dependent on its three-dimensional shape. For instance, the orientation of substituent groups on the pyridazinone ring can significantly affect binding affinity. nih.gov Computational methods allow for the exploration of different possible conformations of a molecule, helping to identify the most stable and biologically relevant shapes. The integration of conformational analysis with molecular docking provides a detailed understanding of the structure-activity relationships of pyridazinone scaffolds, guiding the design of more potent and selective therapeutic agents. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches (e.g., Smiles Rearrangements, Solvent Effects)

Solvent effects can significantly influence the kinetics, thermodynamics, and selectivity of chemical reactions. rsc.org Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.gov For pyridazinone derivatives, understanding the role of the solvent is crucial for optimizing reaction conditions. Computational studies have shown that for some reactions, the thermodynamically preferred mechanism can change depending on the solvent. researchgate.net For example, in the study of antioxidative properties of pyridazine derivatives, the Hydrogen Atom Transfer (HAT) mechanism was found to be dominant in the gas phase, while the Sequential Proton Loss Electron Transfer (SPLET) mechanism was favored in solvent phases. researchgate.net

Advances in computational methods, including the use of neural network potentials, are enabling more accurate simulations of chemical reactivity in condensed phases, capturing the complex interplay between solute and solvent molecules. nih.gov These approaches can provide detailed free energy surfaces and identify transition state ensembles, offering a more dynamic and realistic picture of the reaction mechanism compared to static models. nih.gov By applying these computational tools to reactions involving this compound, a deeper understanding of its reactivity and the factors controlling product formation can be achieved.

Applications of Pyridazinone Derivatives in Agrochemical and Medicinal Chemistry Research

Agrochemical Applications: Elucidation of Herbicidal and Fungicidal Mechanisms

Pyridazinone derivatives have been recognized for their utility in agriculture, primarily as herbicides. The herbicidal activity of certain pyridazinone-related structures, particularly those with a benzoyl group, is often linked to the inhibition of critical plant enzymes. A notable mechanism of action is the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD). core.ac.uknih.gov HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol, which are essential for carotenoid biosynthesis. nih.gov By inhibiting HPPD, these compounds disrupt the carotenoid biosynthetic pathway, leading to the accumulation of phytoene, a precursor molecule. core.ac.uk This disruption results in the photo-oxidative destruction of chlorophyll (B73375) and cell membranes, causing the characteristic bleaching symptoms in susceptible plants. core.ac.uk For instance, the bleaching herbicide SC-0051, a 2-(2-chloro-4-methanesulfonylbenzoyl)-1,3-cyclohexanedione, demonstrates potent inhibition of HPPD from both plant and animal sources. core.ac.uknih.gov

In the context of fungicidal applications, the mechanisms of pyridazinone derivatives are being explored. Generally, fungicides can act through various mechanisms, including the disruption of cell wall biosynthesis, interference with cellular respiration, or the inhibition of essential enzymes. nih.gov Some fungicidal compounds exert their effect by reacting with sulfhydryl groups in key enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, which is crucial for glycolysis. nih.gov For certain heterocyclic fungicides, research has shown that they can induce morphological changes in fungi, such as the swelling of hyphae, thickening of cell walls, and accumulation of dense bodies, ultimately blocking nutrient transport and leading to cell death. nih.gov While specific mechanistic studies on 2-Benzoyl-4,5-dichloropyridazin-3-one are not detailed in the provided results, the broader class of N-acyl-N-arylalaninates, which can be conceptually linked to pyridazinone structures, function by specifically inhibiting RNA polymerase-1, thereby blocking rRNA synthesis in susceptible fungi. mdpi.com

Medicinal Chemistry Research: Exploration of Pharmacological Potential (Non-Clinical Focus)

The structural features of the pyridazinone ring have made it a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities in non-clinical studies.

Pyridazinone derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases.

c-Met Tyrosine Kinase: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. researchgate.netnih.gov Several series of pyridazin-3-one derivatives have been synthesized and evaluated as c-Met kinase inhibitors. nih.gov These compounds have demonstrated excellent inhibitory activities against the c-Met enzyme in biochemical assays. nih.gov

Cyclooxygenase-2 (COX-2): The pyridazinone structure has been utilized as a core template for the development of selective COX-2 inhibitors. nih.gov COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. Studies have identified potent and selective pyridazinone-based COX-2 inhibitors that are orally active in animal models. nih.gov

Other Enzymes: The versatility of the pyridazinone scaffold extends to the inhibition of other enzymes. For example, derivatives of pyridazinobenzylpiperidine have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters, with potential applications in neurodegenerative diseases. nih.govresearchgate.net

| Enzyme Target | Derivative Class | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| c-Met Tyrosine Kinase | Substituted pyrazol-4-yl pyridazinones | Good to excellent inhibitory activities | nih.gov |

| Cyclooxygenase-2 (COX-2) | Pyridazinones | Potent and selective inhibition | nih.gov |

| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine derivatives | IC50 = 0.203 µM (Compound S5) | nih.gov |

Beyond direct enzyme inhibition, pyridazinone derivatives can modulate the function of cellular receptors and interfere with signaling pathways.

Receptor Modulation: Certain dihydropyridazinone derivatives have been identified as inverse agonists for the histamine (B1213489) H₃ receptor, a target for neurological and psychiatric disorders. nih.gov Additionally, tetrahydropyridazine derivatives have been shown to act as allosteric modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. nih.gov

Interference with Cellular Signaling: Inhibition of receptor tyrosine kinases like c-Met directly impacts downstream signaling cascades. nih.gov Upon activation by its ligand, HGF, c-Met recruits adaptor proteins such as GRB2 and GAB1, which in turn activate major signaling pathways including the RAS-MAPK and PI3K-Akt pathways. nih.gov By inhibiting c-Met phosphorylation, pyridazinone-based inhibitors can block these downstream signals, thereby affecting cell proliferation, survival, and migration. nih.govnih.gov The anti-carcinogenic effects of some pyridazinone derivatives are also associated with the inhibition of cytokines like VEGF, TNFα, and EGF, which are crucial for promoting tumor growth and angiogenesis. cbijournal.com

The ability of pyridazinone derivatives to inhibit key enzymes and modulate signaling pathways makes them attractive candidates for the design of antiproliferative and cytotoxic agents for cancer research.

A significant body of research has focused on synthesizing and evaluating pyridazinone derivatives for their anticancer activity against various human cancer cell lines. cbijournal.comnih.govunich.it Mechanistic studies suggest that these compounds can induce cancer cell death through multiple pathways. Some derivatives have been shown to induce oxidative stress, as evidenced by the release of hydrogen peroxide, leading to morphological changes and cell death. unich.it Another common mechanism is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net This can be triggered through a mitochondria-dependent pathway and may involve the upregulation of pro-apoptotic proteins like Bax. unich.it Furthermore, some heterocyclic scaffolds have been shown to induce DNA damage and autophagy, contributing to their anticancer effects. nih.govresearchgate.netnih.govfrontiersin.org

| Derivative Class | Cancer Cell Line | Activity (IC50) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Thieno[2-3-b]pyridines | HCT116, MDA-MB-231 | 25-50 nM (most potent) | Interference with phospholipid metabolism | nih.gov, mdpi.com |

| 3(2H)-pyridazinones with piperazinyl linker | AGS (gastric adenocarcinoma) | Good anti-proliferative effects | Induction of oxidative stress, apoptosis (Bax expression) | unich.it |

| 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-ones | Various | Good cytotoxicity | Antiangiogenic (VEGF, TNFα inhibition) | cbijournal.com |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one linked 1,2,3-triazoles | A549 (lung) | 7.59 µM (most potent) | Induction of apoptosis, ROS elevation, DNA damage, autophagy | nih.gov, nih.gov, frontiersin.org, researchgate.net |

Patent Landscape and Future Research Perspectives

Overview of Patent Activity Related to 2-Benzoyl-4,5-dichloropyridazin-3-one and Pyridazinone Derivatives

The patent landscape for pyridazinone derivatives is diverse, reflecting their wide range of applications in agriculture and medicine. While patents specifically for this compound are not prominently detailed in the public domain, the broader class of pyridazinone derivatives has been the subject of numerous patents. These patents cover their use as active ingredients in compositions for controlling agricultural pests and as therapeutic agents for various diseases.

In the agricultural sector, patents highlight the utility of pyridazinone derivatives as fungicides, herbicides, and insecticides. google.comgoogle.com.pgscispace.com For instance, U.S. Patent 4,661,486A describes a series of 6-(substituted phenyl)-4,5-dihydro-2H-pyridazin-3-one derivatives and their effectiveness as agricultural fungicides, particularly for use in paddy fields. google.com.pg Another example, European Patent EP0398293A1, discloses novel 3(2H)-pyridazinone derivatives with insecticidal, acaricidal, and nematicidal properties for agricultural and horticultural use. google.com These patents underscore the commercial interest in developing pyridazinone-based agrochemicals.

In the pharmaceutical field, the patent activity is equally robust. Pyridazinone derivatives have been patented for a wide array of therapeutic applications, including their use as cardiotonic agents, anti-inflammatory drugs, and anticancer agents. benthamdirect.comresearchgate.netsarpublication.com The versatility of the pyridazinone core allows for modifications that can target a variety of biological pathways. benthamdirect.comresearchgate.net For example, U.S. Patent 9,284,300B2 covers pyridazinone derivatives for therapeutic applications, showcasing the ongoing interest in this class of compounds for drug development. google.com The broad patent coverage for pyridazinone derivatives indicates a sustained effort to explore and commercialize new compounds for both agricultural and medicinal purposes.

| Patent Number | Title | Key Application Area | Assignee/Applicant |

|---|---|---|---|

| US4661486A | Pyridazinone derivatives and their use as agricultural fungicides | Agriculture (Fungicide) | Not specified in provided text |

| EP0398293A1 | Pyridazinone derivatives and compositions for controlling and/or preventing insect pests | Agriculture (Insecticide, Acaricide, Nematicide) | Not specified in provided text |

| US9284300B2 | Pyridazinone derivatives | Pharmaceuticals | Merck Patent GmbH |

| EP0169375B1 | Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone | Chemical Intermediate (Agrochemicals) | Not specified in provided text |

Emerging Synthetic Strategies and Reaction Methodologies for Functionalization

The functionalization of the pyridazinone ring is crucial for developing new derivatives with enhanced biological activities. mdpi.com Researchers are continuously exploring novel synthetic routes and reaction methodologies to achieve this. Traditional synthesis often involves the cyclization of γ-ketoacids with hydrazine (B178648) hydrate (B1144303). nih.govbiomedpharmajournal.org However, recent advancements focus on more efficient and versatile methods.

One emerging area is the use of transition metal-catalyzed cross-coupling reactions to introduce diverse substituents onto the pyridazinone core. mdpi.com These methods allow for the precise installation of aryl, alkyl, and other functional groups at various positions on the ring, which is essential for structure-activity relationship (SAR) studies. benthamdirect.comresearchgate.net For example, Suzuki and other palladium-catalyzed couplings have been employed to create complex pyridazinone analogs. mdpi.com

Furthermore, multicomponent reactions are gaining traction as a streamlined approach to synthesize highly functionalized pyridazinones in a single step. These reactions offer advantages in terms of atom economy and reduced waste. Another area of active research is the development of C-H activation strategies, which enable the direct functionalization of carbon-hydrogen bonds on the pyridazinone scaffold, bypassing the need for pre-functionalized starting materials. mdpi.com These modern synthetic approaches are expanding the chemical space accessible to medicinal and agricultural chemists, facilitating the discovery of next-generation pyridazinone-based compounds. mdpi.comresearchgate.net

Untapped Research Avenues and Translational Potential within the Pyridazinone Class

Despite extensive research, the full therapeutic and agrochemical potential of the pyridazinone class has yet to be fully realized. Several untapped research avenues could lead to the development of novel applications for these versatile compounds.

In medicine, there is growing interest in exploring pyridazinone derivatives as inhibitors of novel biological targets. nih.govnih.gov For instance, their potential as inhibitors of specific enzymes or protein-protein interactions involved in diseases like neurodegenerative disorders or metabolic syndromes is an area ripe for investigation. nih.gov The development of pyridazinone-based compounds as selective inhibitors for isoforms of enzymes, such as phosphodiesterases (PDEs), could lead to therapies with improved efficacy and fewer side effects. nih.gov Additionally, the application of pyridazinones in targeted drug delivery systems or as probes for chemical biology could open up new research frontiers.

In agriculture, the focus could shift towards developing pyridazinone derivatives with novel modes of action to combat the growing problem of resistance to existing pesticides. scispace.comresearchgate.net Research into their potential as plant growth regulators or as agents that enhance crop resilience to environmental stress could also yield significant benefits. Furthermore, exploring the synergistic effects of pyridazinone derivatives with other active ingredients could lead to the development of more effective and sustainable agrochemical formulations. The broad biological activity of pyridazinones suggests that their translational potential is far from exhausted, and continued research is likely to uncover new and valuable applications. researchgate.netscholarsresearchlibrary.com

Q & A

Q. What are the established synthetic routes for 2-Benzoyl-4,5-dichloropyridazin-3-one, and how can reaction conditions be optimized for high yields?

The compound is synthesized via acylation reactions using 2-acylpyridazin-3-ones as intermediates. A common method involves reacting 4,5-dichloropyridazin-3-one with benzoyl chloride in dichloromethane (CHCl) or tetrahydrofuran (THF) at 80–99% yield . Optimal conditions include maintaining anhydrous environments and using stoichiometric triethylamine as a base to neutralize HCl byproducts. Refluxing in aprotic solvents (e.g., ethanol or dimethylformamide) at controlled temperatures (60–80°C) minimizes side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- H-NMR and C-NMR : To confirm the benzoyl substitution pattern and pyridazinone backbone. Aromatic protons typically appear as doublets in δ 7.4–8.2 ppm, while carbonyl carbons resonate near δ 160–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (calculated for CHClNO: 276.9854) .

- Melting Point Analysis : Consistency with literature values (e.g., 125–127°C for related derivatives) helps verify purity .

Advanced Research Questions

Q. What mechanistic insights explain the acylating activity of this compound in organic synthesis?

The compound acts as a benzoylating agent due to the electron-withdrawing effects of the 4,5-dichloro substituents, which activate the pyridazinone ring toward nucleophilic attack. The benzoyl group is transferred via a two-step process: (1) nucleophilic displacement at the carbonyl carbon, and (2) ring re-aromatization after chloride elimination. This mechanism is supported by its efficacy in acylating amines and alcohols under mild conditions .

Q. How do solvent polarity and reaction conditions influence contradictory yield outcomes in acylation reactions?

Polar aprotic solvents like THF enhance solubility of the compound, leading to higher yields (99%) compared to CHCl (80%) due to improved reactant interaction . However, in reactions requiring acidic or zinc-mediated conditions (e.g., benzoazolone synthesis), THF may stabilize intermediates better, while CHCl facilitates faster chloride elimination. Contradictions in yields often arise from competing side reactions (e.g., hydrolysis) in protic solvents .

Q. Can this compound be applied in eco-friendly methodologies, such as microwave-assisted or recyclable systems?

Yes. Under microwave irradiation, the compound efficiently converts oximes to carbonyl compounds in 85–90% yields within minutes, reducing energy use . Additionally, its pyridazinone core acts as a recyclable "functional-group carrier" in benzoazolone synthesis, minimizing waste. Post-reaction, the core can be recovered via acid-base extraction and reused .

Q. What structural modifications of this compound enhance bioactivity in pesticidal or pharmacological studies?

Derivatives like 2-tert-butyl-4-chloro-5-(substituted-benzylthio)pyridazin-3-ones exhibit pesticidal activity by inhibiting mitochondrial complex I. Key modifications include:

- Alkyl Chain Introduction : tert-Butyl groups improve lipid solubility and target binding .

- Thioether Linkages : Enhance interaction with cysteine residues in enzymes .

- Electron-Withdrawing Groups : Chlorine atoms at positions 4 and 5 increase electrophilicity, critical for mechanism-based inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.